molecular formula C8H7ClN2O3 B12879506 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B12879506
M. Wt: 214.60 g/mol
InChI Key: XSTLOIVXRLHCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound that features a furan ring, an imidazolidine ring, and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of furan derivatives with imidazolidine and carbonyl chloride precursors. One common method involves the use of furan-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-oxoimidazolidine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Furanones and Tetrahydrofuran Derivatives: Formed from oxidation and reduction reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The furan ring and imidazolidine moiety can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions, thereby influencing the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride
  • 3-(Furan-3-yl)-2-oxoimidazolidine-1-carboxylic acid
  • 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl bromide

Uniqueness

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and versatile for various chemical transformations.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-(furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C8H7ClN2O3/c9-7(12)11-3-2-10(8(11)13)6-1-4-14-5-6/h1,4-5H,2-3H2

InChI Key

XSTLOIVXRLHCEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=COC=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.